REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([CH:10]1[N:11]([C:15]([CH:16]([CH2:17][S:18][C:19]([CH3:20])=[O:21])[CH3:22])=[O:23])[CH2:12][CH2:13][CH2:14]1)=[O:24])[CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)=[O:32].[Cl:40][CH2:41][Cl:42].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[O:5]=[C:6]([CH:7]([NH:8][C:9]([CH:10]1[N:11]([C:15]([CH:16]([CH2:17][S:18][C:19]([CH3:20])=[O:21])[CH3:22])=[O:23])[CH2:12][CH2:13][CH2:14]1)=[O:24])[CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[OH:32]
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Name
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CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
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product
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Smiles
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CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([CH:10]1[N:11]([C:15]([CH:16]([CH2:17][S:18][C:19]([CH3:20])=[O:21])[CH3:22])=[O:23])[CH2:12][CH2:13][CH2:14]1)=[O:24])[CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)=[O:32].[Cl:40][CH2:41][Cl:42].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[O:5]=[C:6]([CH:7]([NH:8][C:9]([CH:10]1[N:11]([C:15]([CH:16]([CH2:17][S:18][C:19]([CH3:20])=[O:21])[CH3:22])=[O:23])[CH2:12][CH2:13][CH2:14]1)=[O:24])[CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[OH:32]
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Name
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CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |